
3-(Benzyloxy)-4,4-dimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-4,4-dimethyloxolan-2-one, also known as BDO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BDO belongs to the family of oxolanes and is widely used in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one is not well understood. However, it is believed that 3-(Benzyloxy)-4,4-dimethyloxolan-2-one acts as a Lewis acid catalyst, which promotes the reaction between two or more molecules. 3-(Benzyloxy)-4,4-dimethyloxolan-2-one has also been shown to act as a hydrogen bond acceptor, which facilitates the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects:
3-(Benzyloxy)-4,4-dimethyloxolan-2-one has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3-(Benzyloxy)-4,4-dimethyloxolan-2-one is relatively non-toxic and has low environmental impact. 3-(Benzyloxy)-4,4-dimethyloxolan-2-one has also been shown to have good biocompatibility, making it a promising candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Benzyloxy)-4,4-dimethyloxolan-2-one has several advantages for lab experiments, including its high solubility in a wide range of solvents, low toxicity, and low environmental impact. However, 3-(Benzyloxy)-4,4-dimethyloxolan-2-one has some limitations, such as its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one's potential applications in the biomedical field, particularly in the development of biodegradable polymers for drug delivery and tissue engineering. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one.
Conclusion:
In conclusion, 3-(Benzyloxy)-4,4-dimethyloxolan-2-one is a unique and versatile chemical compound that has gained significant attention in the scientific community. It has several advantages for lab experiments and has shown promising results in various scientific research applications. Further research is needed to fully understand the potential of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one and its future directions.
Méthodes De Synthèse
3-(Benzyloxy)-4,4-dimethyloxolan-2-one can be synthesized by using a variety of methods, including the reaction of benzyl alcohol with 2,2-dimethyloxirane in the presence of a catalyst such as zinc chloride. Another method involves the reaction of benzyl alcohol with tetrahydrofuran in the presence of a base such as sodium hydroxide. The yield of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
3-(Benzyloxy)-4,4-dimethyloxolan-2-one has been widely used in scientific research, particularly in the field of organic chemistry. It is commonly used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. 3-(Benzyloxy)-4,4-dimethyloxolan-2-one is also used as a solvent in organic reactions due to its excellent solubility properties. Additionally, 3-(Benzyloxy)-4,4-dimethyloxolan-2-one has shown promising results in the development of biodegradable polymers, which have a wide range of applications in the biomedical field.
Propriétés
Numéro CAS |
117895-47-3 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
4,4-dimethyl-3-phenylmethoxyoxolan-2-one |
InChI |
InChI=1S/C13H16O3/c1-13(2)9-16-12(14)11(13)15-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Clé InChI |
VHSFUNYRPRTDAA-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C1OCC2=CC=CC=C2)C |
SMILES canonique |
CC1(COC(=O)C1OCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





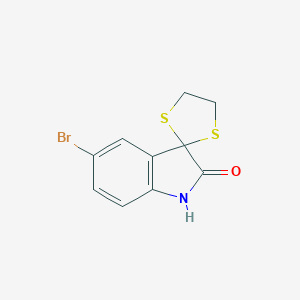
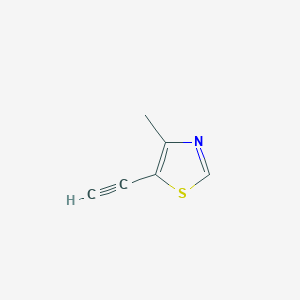

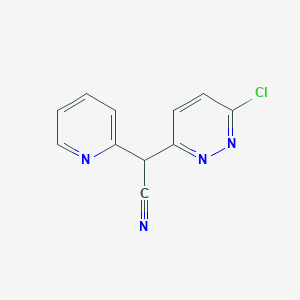

![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
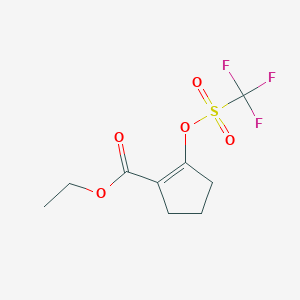
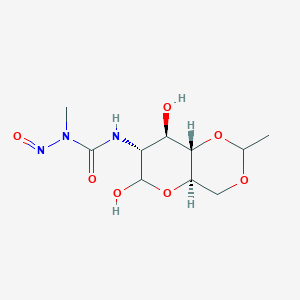
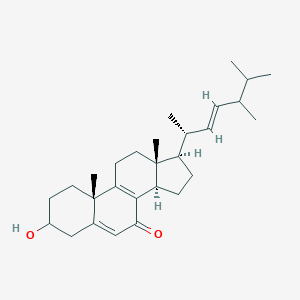

![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-](/img/structure/B38061.png)
